molecular formula C24H17F2NO2 B2921709 3-Benzoyl-6,8-difluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 904433-37-0

3-Benzoyl-6,8-difluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No. B2921709
CAS RN: 904433-37-0
M. Wt: 389.402
InChI Key: MCJPTOQMUAKHOK-UHFFFAOYSA-N
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Description

3-Benzoyl-6,8-difluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one, also known as BDF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinolones, which are known for their broad range of biological activities. BDF has been shown to exhibit a variety of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. In

Scientific Research Applications

Fluorescent Probes Development

Compounds with fluorine atoms, such as this one, are often used in the design of fluorescent probes. These probes can be used in various biological assays to detect or measure enzyme activities, especially phosphatases, as indicated by the use of similar fluorogenic substrates .

Antiviral Activity Evaluation

The structural similarity to other compounds with known antiviral activity suggests that this compound could be used in the synthesis of agents to combat viral infections. Studies could focus on its efficacy against specific viruses and its potential role in treating viral diseases .

Metal Complex Formation

The quinolinone structure is capable of forming complexes with metals, which can be used in catalysis or as part of therapeutic agents. Research into these complexes could uncover new reactions or improve existing processes .

properties

IUPAC Name

3-benzoyl-6,8-difluoro-1-[(4-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2NO2/c1-15-7-9-16(10-8-15)13-27-14-20(23(28)17-5-3-2-4-6-17)24(29)19-11-18(25)12-21(26)22(19)27/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJPTOQMUAKHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C(=CC(=C3)F)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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